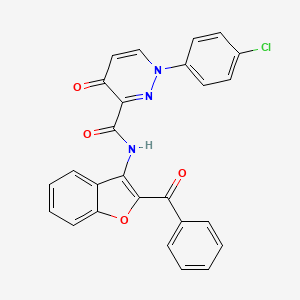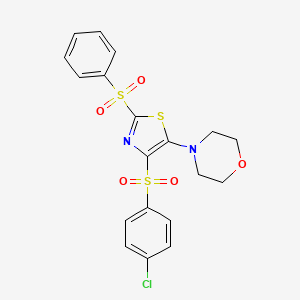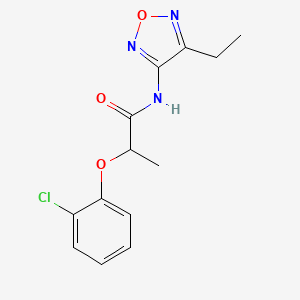![molecular formula C21H20N4O3S B11377504 2-ethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11377504.png)
2-ethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex molecule with a unique structure. Let’s break it down:
- The core structure consists of a benzamide group (a benzene ring with an amide functional group attached).
- Attached to the benzamide is a thiadiazole ring (a five-membered heterocycle containing sulfur and nitrogen atoms).
- The 5-oxo-1-phenylpyrrolidin-3-yl moiety is connected to the thiadiazole ring.
- Finally, there’s an ethoxy group (an oxygen atom bonded to an ethyl group) at one end.
- This compound’s intricate structure suggests potential biological activity.
Preparation Methods
- Researchers have synthesized this compound using a parallel solution-phase approach .
- The synthesis involves several steps:
- Starting from itaconic acid , they transformed it into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids.
- These key intermediates were then amidated with various aliphatic amines to yield the desired carboxamides.
- Industrial production methods may vary, but the parallel synthesis provides a practical route.
Chemical Reactions Analysis
- This compound likely undergoes various reactions:
Amidation: The key step in its synthesis involves amidation of carboxylic acids with amines.
Oxidation/Reduction: Depending on the functional groups, it could participate in redox reactions.
Substitution: The ethoxy group may be susceptible to nucleophilic substitution.
- Common reagents include amines, acids, and oxidizing/reducing agents.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.
Biological Studies: Explore its interactions with receptors, enzymes, or cellular pathways.
Materials Science: Assess its properties for use in materials or sensors.
Agrochemicals: Evaluate its pesticidal or herbicidal activity.
Mechanism of Action
- The exact mechanism remains to be elucidated, but it likely involves interactions with specific molecular targets.
- Potential pathways include receptor binding, enzyme inhibition, or modulation of cellular signaling.
Comparison with Similar Compounds
- Similar compounds may include other benzamides, thiadiazoles, or pyrrolidines.
- Highlight its uniqueness, perhaps by emphasizing the combination of these structural elements.
Properties
Molecular Formula |
C21H20N4O3S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-ethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C21H20N4O3S/c1-2-28-17-11-7-6-10-16(17)19(27)22-21-24-23-20(29-21)14-12-18(26)25(13-14)15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3,(H,22,24,27) |
InChI Key |
VCPJWNJQWAJHDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11377422.png)

![2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11377439.png)
![3-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11377443.png)
![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide](/img/structure/B11377458.png)
![2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11377459.png)
![2-Phenoxyethyl 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetate](/img/structure/B11377463.png)

![5'-bromo-5-ethyl-7-methyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11377475.png)
![N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11377482.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11377484.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11377497.png)
![N-[2-(4-Fluorophenyl)ethyl]-2-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide](/img/structure/B11377499.png)

